盐酸 7-甲基-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

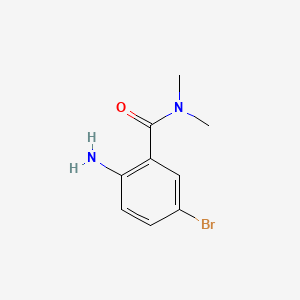

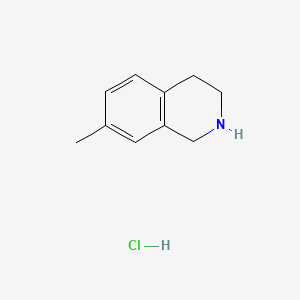

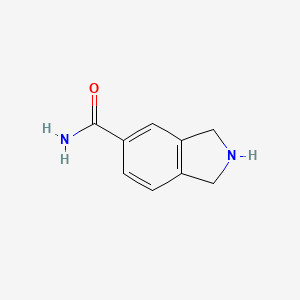

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in the scientific community . Commonly used synthetic strategies for constructing the core scaffold have been discussed . For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is represented by the empirical formula C10H13N · HCl . The molecular weight is 183.68 g/mol .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse and complex. For example, the reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Physical And Chemical Properties Analysis

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid compound . It has a molecular weight of 183.68 g/mol . The SMILES string representation of the compound is CC1=CC=C2CCNCC2=C1.[H]Cl .科学研究应用

Synthesis of Alkaloids

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: serves as a precursor in the synthesis of various alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are often used in medicine due to their pharmacological effects .

Multicomponent Reactions (MCRs)

This compound is utilized in multicomponent reactions, which are highly valued in organic chemistry for their efficiency in synthesizing complex molecules. MCRs improve atom economy, selectivity, and yield, making them a sustainable method in synthetic chemistry. The C(1)-functionalization of tetrahydroisoquinolines, including the 7-methyl variant, is a significant area of study for creating biologically active molecules .

Neuroprotective Agent Research

Research has indicated that derivatives of tetrahydroisoquinoline, such as 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride , may have neuroprotective properties. These compounds are being studied for their potential to protect nerve cells against damage, degeneration, or impairment of function .

Monoamine Oxidase (MAO) Inhibition

In the field of neuroscience, this compound is also investigated for its monoamine oxidase inhibitory activity. MAO inhibitors are a class of drugs that block the action of monoamine oxidase enzymes, which could be beneficial in treating certain neurological disorders .

Antidepressant-Like Properties

Studies have explored the antidepressant-like properties of tetrahydroisoquinoline derivatives. The effects of these compounds on animal models suggest potential applications in treating depression .

Parkinson’s Disease Model Research

The compound has been used in research models of Parkinson’s disease. It helps in understanding the mechanism of action of environmental toxins like rotenone that induce the formation of Lewy bodies, a hallmark of Parkinson’s disease .

作用机制

Target of Action

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products that have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It is known that thiq derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Biochemical Pathways

It is suggested that endogenous tetrahydroisoquinolines play a role in the control of neurotransmitter function and prevention of neurotoxicity related to monoamine oxidase (mao) activity in the brain .

Result of Action

It is known that thiq derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrate neuroprotective activity .

未来方向

The future directions of research on 1,2,3,4-tetrahydroisoquinoline analogs are promising. Due to their diverse biological activities against various infective pathogens and neurodegenerative disorders, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity .

属性

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-2-3-9-4-5-11-7-10(9)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQZPRLKNXADRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2)C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670250 |

Source

|

| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41565-82-6 |

Source

|

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)

![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)